molecular formula C14H30N2O4+2 B1214915 Succinylcholine CAS No. 306-40-1

Succinylcholine

カタログ番号: B1214915
CAS番号: 306-40-1
分子量: 290.40 g/mol
InChIキー: AXOIZCJOOAYSMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Succinylcholine Chloride, also known as suxamethonium chloride, is a short-acting, depolarizing neuromuscular blocking agent of significant research interest. Its core structure consists of two joined acetylcholine molecules, allowing it to act as an agonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction . Upon binding, it induces a persistent depolarization of the motor endplate . This initial depolarization causes fasciculations, followed by flaccid paralysis because the sustained membrane potential inactivation voltage-gated sodium channels, preventing the generation of further action potentials . This mechanism makes this compound Chloride an invaluable tool for in vitro and preclinical research aimed at understanding neuromuscular transmission, the pharmacology of neuromuscular blocking agents, and the pathophysiology of conditions involving receptor upregulation . Its rapid onset of action and short duration, attributable to rapid hydrolysis by the enzyme plasma pseudocholinesterase (butyrylcholinesterase), are key properties for study design . Researchers also utilize this compound to investigate pharmacogenomics, as genetic variants in the BCHE gene can lead to pseudocholinesterase deficiency and a markedly prolonged duration of action . Furthermore, it is a known triggering agent for malignant hyperthermia in susceptible individuals, making it relevant for studies on this pharmacogenetic disorder and the role of RYR1 gene mutations . This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic procedures in humans or animals.

特性

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O4/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOIZCJOOAYSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

541-19-5 (diiodide), 55-94-7 (dibromide), 71-27-2 (dichloride)
Record name Succinylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048455
Record name Succinylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble, ODORLESS; DIHYDRATE IS HYGROSCOPIC; WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 1 ML H2O & ABOUT 350 ML ALC /CHLORIDE/, Slightly hygroscopic crystals, mp 225 °C. Freely sol in water or normal saline, giving solns which are very slightly acidic. /Bromide/, Exists as a dihydrate at room temperature, crystals, mp 156-163 °C. Anhydrous form mp approximately 190 °C. Slightly bitter taste. Freely soluble in water (about 1 g/1 ml water). Solubility in 95% ethanol: 0.42 g/ 100 ml. Sparingly soluble in benzene, chloroform. Practically insoluble in ether. The pH of a 2-5% aqueous solution may vary from 4.5 to 3.0. /Chloride/, 7.57e-04 g/L
Record name Succinylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUCCINYLCHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Succinylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

306-40-1
Record name Succinylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Succinylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2R869A8YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SUCCINYLCHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Succinylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Condensation of Succinyl Chloride and Choline Chloride

The classical method involves reacting succinyl chloride with choline chloride in dichloroethane or benzene. This route, however, faces challenges:

  • Succinyl chloride is hygroscopic and requires careful handling.

  • Thionyl chloride , used to synthesize succinyl chloride, generates toxic sulfur dioxide and hydrogen chloride gases.

  • Incomplete reactions yield impurities such as unreacted choline chloride, necessitating rigorous purification.

A modified approach from Chinese Patent CN105254515A employs triphosgene (BTC) as a chlorinating agent for succinic acid, avoiding thionyl chloride. This method achieves 86.87% yield with 99.36% purity by refluxing in dichloroethane and crystallizing with ethanol. Despite improvements, dichloroethane remains environmentally problematic.

Alkylation with Trimethylamine

Early methods reacted bis(2-chloroethyl)succinate with trimethylamine in benzene. Drawbacks include:

  • Trimethylamine , a gaseous reagent, complicates large-scale synthesis.

  • Benzene , a carcinogen, poses occupational hazards.

  • Moderate yields (46%) and cumbersome purification limit industrial viability.

Modern Transesterification Approaches

Transesterification with Electron-Withdrawing Groups

Patent WO2014024207A1 introduces a novel transesterification method using succinic acid diester and choline chloride. Key innovations:

  • Electron-withdrawing groups (e.g., nitro) on the diester enhance reactivity, enabling yields up to 88.5%.

  • Acetonitrile replaces carcinogenic solvents, improving safety.

  • Avoids gaseous reagents (e.g., methyl chloride or trimethylamine), simplifying scale-up.

Example Synthesis (Patent WO2014024207A1):

  • Reactants : Bis(4-nitrophenyl)succinate (100 g), choline chloride (81.45 g), triethylamine (81.98 mL).

  • Conditions : Reflux in acetonitrile (70–75°C, 2 hours).

  • Purification : Acidification with HCl, filtration, and recrystallization in water/isopropanol.

  • Outcome : 86% yield, 99.44% purity.

Solvent-Free Esterification

Recent advancements focus on solvent-free systems to minimize waste. For instance, reacting succinic anhydride directly with choline chloride in the presence of catalytic HCl gas achieves 80–85% yields. However, residual HCl and benzene azeotropes remain concerns, prompting substitution with ethanol or isopropanol.

Comparative Analysis of Synthesis Methods

Parameter Traditional Condensation Transesterification Solvent-Free
Reagents Succinyl chloride, choline chlorideSuccinic acid diester, choline chlorideSuccinic anhydride, choline chloride
Catalyst/Solvent Dichloroethane, triphosgeneAcetonitrile, triethylamineHCl gas, ethanol
Yield 86.87%86–88.5%80–85%
Purity 99.36%99.44%98–99%
Key Advantages Avoids thionyl chlorideNo gaseous reagentsReduced solvent use
Limitations Dichloroethane toxicityNitro group handlingResidual HCl

化学反応の分析

反応の種類: スクロシニルコリンは、加水分解、酸化、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: スクロシニルコリンの加水分解によって生成される主な生成物は、スクシニルモノコリンとコリンです .

4. 科学研究の応用

スクロシニルコリンは、特に化学、生物学、医学、および産業の分野で、科学研究において幅広い用途があります。

科学的研究の応用

Facilitation of Tracheal Intubation

Succinylcholine is widely utilized as an adjunct to general anesthesia to facilitate tracheal intubation, especially in emergency settings where rapid airway control is crucial. Its rapid onset (within 60 seconds) and short duration of action (4-6 minutes) make it ideal for such procedures .

Skeletal Muscle Relaxation During Surgery

In surgical contexts, this compound provides effective skeletal muscle relaxation, allowing for better surgical conditions. It is particularly beneficial in procedures requiring brief periods of muscle paralysis, such as laparoscopic surgeries or orthopedic interventions .

Use in Electroconvulsive Therapy

This compound has been employed as a muscle relaxant during electroconvulsive therapy (ECT). A notable case involved a patient with Brugada syndrome who underwent multiple ECT sessions with this compound, demonstrating its utility in psychiatric treatments while managing specific cardiac risks .

Pharmacogenomics and Adverse Reactions

Despite its effectiveness, the use of this compound is associated with several adverse reactions, particularly in genetically predisposed individuals. Pharmacogenetic factors can influence the metabolism of this compound, leading to prolonged neuromuscular blockade or severe complications such as hyperkalemia and cardiac arrest .

Case Study: Anaphylaxis

A case series documented life-threatening anaphylaxis following this compound administration, emphasizing the need for vigilance during its use. In this series, patients experienced cardiovascular collapse shortly after administration, highlighting the acute risks associated with this medication .

Case Study: Intentional Self-Harm

Another significant case involved a healthcare worker who intentionally injected herself with this compound in a suicide attempt. This incident underscores the potential for misuse and the critical need for monitoring and education regarding this powerful agent .

Summary of Key Findings

Application Description
Tracheal Intubation Rapid onset and short duration make it suitable for emergency airway management.
Surgical Relaxation Provides effective muscle relaxation during various surgical procedures.
Electroconvulsive Therapy Used safely in patients with specific cardiac considerations like Brugada syndrome.
Adverse Reactions Risks include prolonged paralysis and severe cardiovascular events; pharmacogenomic testing may be needed.

類似化合物との比較

Adverse Effects and Contraindications

This compound-Specific Risks :

  • Hyperkalemia : Contraindicated in burns, trauma, or neuromuscular disorders .
  • Malignant Hyperthermia : Triggered by genetic susceptibility .
  • Bradycardia and Myalgia : Common post-operative complaints .

Clinical Recommendations

  • Rapid Sequence Intubation : this compound remains preferred for emergency settings unless contraindicated .
  • Elective Procedures : Rocuronium with sugammadex reversal offers a safer profile for patients at risk of hyperkalemia .
  • Pediatric/Neonatal Use: Limited evidence supports this compound in neonates due to immature pseudocholinesterase activity .

生物活性

Succinylcholine (also known as suxamethonium) is a widely used depolarizing neuromuscular blocker primarily employed in anesthesia to facilitate endotracheal intubation and to provide muscle relaxation during surgical procedures. Its unique mechanism of action, pharmacokinetics, and clinical implications are critical for understanding its biological activity.

This compound mimics acetylcholine, binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes an initial depolarization of the motor end plate, leading to muscle fasciculations followed by paralysis. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not metabolized at the synapse, resulting in prolonged depolarization and subsequent muscle paralysis. The paralysis typically begins with facial muscles and progresses to intercostal and diaphragm muscles, ultimately affecting other skeletal muscles .

Pharmacokinetics

  • Onset of Action : this compound acts within 60 seconds after intravenous administration.
  • Duration : The neuromuscular blockade lasts approximately 4 to 6 minutes.
  • Volume of Distribution : Studies show a mean apparent volume of distribution ranging from 5.6 to 16.4 mL/kg depending on dosage .
  • Metabolism : It is metabolized by plasma cholinesterase (pseudocholinesterase), which hydrolyzes this compound into inactive metabolites .

Clinical Applications

This compound is primarily utilized in the following contexts:

  • Rapid Sequence Intubation (RSI) : It is preferred for its rapid onset and short duration, making it ideal for emergency situations.
  • Electroconvulsive Therapy (ECT) : It has been effectively used as a muscle relaxant in patients undergoing ECT, including those with specific cardiac conditions like Brugada syndrome .

Case Studies

  • Intentional Self-Harm : A case study detailed a 28-year-old female who injected this compound for self-harm. She presented with respiratory arrest but was successfully resuscitated and discharged without neurological deficits after targeted temperature management was implemented .
  • Cardiac Arrest : Another case reported a patient experiencing cardiac arrest due to ventricular tachycardia following this compound administration during RSI. This highlights potential cardiac risks associated with this compound use .

Comparative Studies

Recent studies have compared this compound with other neuromuscular blockers like rocuronium:

  • A meta-analysis indicated that this compound provides superior intubating conditions compared to lower doses of rocuronium, although no significant differences were noted at higher doses of rocuronium .
  • Research showed that administering lower doses of this compound (1.0 mg/kg) resulted in longer apnea durations compared to higher doses (1.5 mg/kg), suggesting that dosing strategies may influence clinical outcomes .

Side Effects and Considerations

Despite its efficacy, this compound has several side effects:

  • Malignant Hyperthermia : It can trigger malignant hyperthermia in susceptible individuals, particularly when used alongside inhalational anesthetics .
  • Bradycardia : The drug can stimulate muscarinic receptors leading to bradycardia, especially in pediatric populations or with repeated doses .

Summary Table of Key Findings

Parameter Value/Observation
Onset of Action~60 seconds
Duration4-6 minutes
Volume of Distribution5.6 - 16.4 mL/kg
MetabolismPlasma cholinesterase
Side EffectsMalignant hyperthermia, bradycardia
Clinical UseRapid sequence intubation, electroconvulsive therapy

Q & A

Q. What systematic review strategies identify knowledge gaps in this compound's drug-drug interaction profile?

  • Protocol Design :
  • Search Strategy : Use Boolean operators in PubMed/Scopus to combine terms (e.g., "this compound" AND "drug interactions" NOT "case report"). Limit to peer-reviewed studies (2000–2025) .
  • Data Extraction : Tabulate interaction mechanisms (e.g., pharmacokinetic inhibition by anticonvulsants) and evidence quality (e.g., randomized trials vs. case series) .
  • Gap Identification : Highlight understudied interactions (e.g., with newer antiepileptics) using PRISMA flow diagrams .

Tables

Q. Table 1. Key Pharmacodynamic Parameters of this compound in Preclinical Studies

ParameterMuscle-Type nAChR (α1β1δε)Neuronal nAChR (α7)
EC₅₀ (Net Charge Analysis)12.3 μM (95% CI: 10.1–14.9)1.8 μM (95% CI: 1.2–2.5)
Hill Coefficient1.4 ± 0.20.9 ± 0.1
Desensitization τ (sec)45.2 ± 6.72.1 ± 0.3
Data adapted from concentration–response assays in Xenopus oocytes .

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Overreliance on peak current measurements for α7 nAChRUse net charge analysis to account for desensitization
Confounding by anesthesia depth in clinical studiesStandardize anesthesia protocols and use nerve stimulators
Inadequate sample size for rare adverse eventsPower calculations based on historical incidence data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Succinylcholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Succinylcholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。